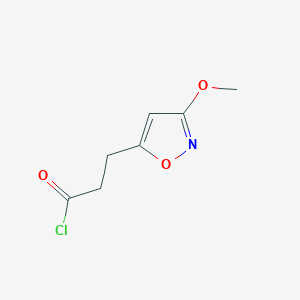![molecular formula C9H13N3 B1392715 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1058704-79-2](/img/structure/B1392715.png)
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
“4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with the molecular formula C9H13N3 . It has been mentioned in the context of being used as SHP2 phosphatase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization, leads to the synthesis of derivatives of 1,2,3,4-tetrahydropyrido .Scientific Research Applications
Pharmacology
Tetrahydropyridines (THPs), which include 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, have sparked notable interest due to their auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
Synthesis
The synthesis of THP-containing compounds has been inspired by known bioactive natural products . Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . One such approach involves the use of solid-supported catalysts, specifically nano-sphere silica sulfuric acid (NS-SSA) .
Structure-Activity Relationship Studies
THP derivatives are used in structure-activity relationship (SAR) studies . These studies help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, have exhibited antimicrobial activities .
Anti-Inflammatory Activity
These compounds have also shown anti-inflammatory activities .
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities .
Antifungal Activity
These compounds have been found to possess antifungal properties .
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activities .
properties
IUPAC Name |
4-ethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-12-7-6-10-8-4-3-5-11-9(8)12/h3-5,10H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUPKCQWZMYGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)




![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)


![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)

![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)